Lys-Glu-Glu-Ala-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lys-Glu-Glu-Ala-Glu” is a peptide consisting of five amino acids: Lysine, Glutamic Acid, Glutamic Acid, Alanine, and Glutamic Acid . It is also known as a fragment of the [Lys23]-Thymosin α1 .
Synthesis Analysis
The synthesis of such peptides typically involves the formation of peptide bonds between the constituent amino acids . The process requires careful control to ensure the correct sequence of amino acids. The taste of this peptide is reported to consist of three fragments: Lys-Gly as a salty/umami taste, Asp-Glu-Glu as a sour taste, and Ser-Leu-Ala as a bitter taste .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The primary structure of “this compound” was determined using methods like the Edman degradation method for N-terminus sequencing and carboxypeptidase A (Cpase A) and triazination methods for C-terminus sequencing .Chemical Reactions Analysis
Peptides like “this compound” can undergo various chemical reactions, particularly those involving the peptide bonds that link the amino acids together. For example, they can be hydrolyzed to break the peptide bonds, releasing the constituent amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a peptide are determined by its molecular structure and the nature of its constituent amino acids. For example, the peptide “this compound” has an empirical formula of C24H40N6O12 and a molecular weight of 604.61 .Scientific Research Applications
A study by Zhang et al. (1993) on a similar peptide [(Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)2] demonstrated its ability to form stable macroscopic membranes, potentially useful in biomaterials and origin-of-life research (Zhang, Holmes, Lockshin, & Rich, 1993).
Research by Karim & Smith (2016) involving Glu and Lys in a D-glucose amino acid model system provided insights into the formation of 4(5)-methylimidazole, a compound with implications in food processing and potential carcinogenic effects (Karim & Smith, 2016).
Kuznik et al. (2011) explored the effects of peptides containing Lys, Glu, Asp, and Gly on thyroid morphology and hormonal activity in birds. Their findings indicated these peptides could prevent atrophic changes in the thyroid gland and aid in restoring thyroid functions (Kuznik, Pateiuk, Rusaeva, Baranchugova, & Obydenko, 2011).
A study by Kagan et al. (1984) on the interaction of lysyl oxidase with various peptides, including those containing Ala, Lys, and Glu, provided insights into the enzyme's substrate specificity, which has implications for understanding the cross-linking of elastin and collagen (Kagan, Williams, Williamson, & Anderson, 1984).
Goren et al. (1977) studied the polymer Poly(Lys-Ala-Glu) and found that it was optically pure and had specific ionizable groups, which could have potential applications in biopolymer research (Goren, Fletcher, & Epand, 1977).
Mechanism of Action
The mechanism of action of a peptide like “Lys-Glu-Glu-Ala-Glu” can vary depending on its function. For example, it has been suggested that the umami taste of the “delicious peptide” and its derivatives is exhibited as the result of a stimulatory transmission between ionic groups (the cation and anion) and the surface of the cell membrane on the tongue .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)/t12-,13-,14-,15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJLTZQPTPRSOX-QXKUPLGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N6O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.